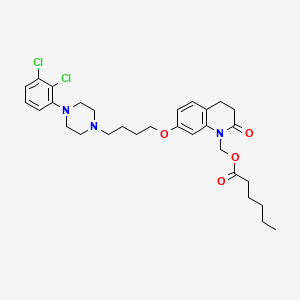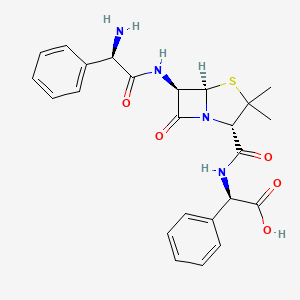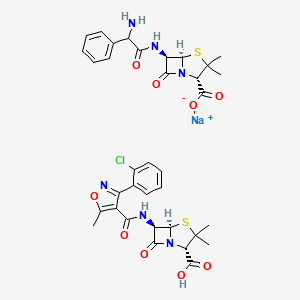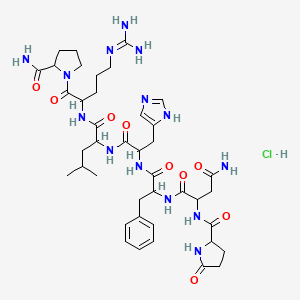
Aripiprazole cavoxil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aripiprazole cavoxil is used in Treatment of Schizophrenia, Bipolar Disorder, and Clinical Depression.
Scientific Research Applications
Aripiprazole, a third-generation antipsychotic, is recognized for its unique mechanism of action, comprising partial D2 and serotonin 5-HT1A agonism and antagonism at serotonin 5-HT2A receptors. This section explores various scientific research applications of Aripiprazole, specifically focusing on its pharmacodynamics, efficacy in treatment, and unique receptor interactions, while excluding information related to drug use, dosage, and side effects.
Pharmacodynamics and Mechanism of Action
Aripiprazole exhibits high-affinity partial agonist activity at human dopamine D2 receptors. This unique pharmacological profile contributes to its distinct mechanism of action compared to other antipsychotics. It demonstrates both agonist and antagonist properties in animal models of dopaminergic hypoactivity and hyperactivity, respectively, and acts as a dopamine-serotonin system stabilizer, potentially underlying its antipsychotic activity in humans (Burris et al., 2002). Additionally, its low intrinsic activities at dopamine D2 receptors render it a unique antipsychotic, differentiating it from other partial agonists and influencing its clinical efficacy and tolerability (Tadori et al., 2005).
Clinical Efficacy in Treatment
Aripiprazole demonstrates efficacy in the treatment of various psychiatric disorders. Its use in schizophrenia shows long-term efficacy comparable or superior to other antipsychotics, with benefits in safety and tolerability. It also exhibits a favorable safety profile with a low potential for extrapyramidal symptoms, weight gain, and other common antipsychotic side effects (Kasper et al., 2003).
Receptor Interactions and Effects
The selective partial agonism at dopamine D2 receptors by Aripiprazole, without affecting 5-HT receptors at therapeutic doses, suggests a unique action mechanism. This selective activity may contribute to its improved safety and tolerability profile in clinical settings (Wood & Reavill, 2007). Furthermore, chronic treatment with aripiprazole induces differential gene expression in the rat frontal cortex, suggesting its role in transcriptional regulation and potential implications in the pathogenesis of psychosis (Cheng et al., 2008).
properties
CAS RN |
1259305-26-4 |
|---|---|
Product Name |
Aripiprazole cavoxil |
Molecular Formula |
C30H39Cl2N3O4 |
Molecular Weight |
576.56 |
IUPAC Name |
(7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl hexanoate |
InChI |
InChI=1S/C30H39Cl2N3O4/c1-2-3-4-10-29(37)39-22-35-27-21-24(13-11-23(27)12-14-28(35)36)38-20-6-5-15-33-16-18-34(19-17-33)26-9-7-8-25(31)30(26)32/h7-9,11,13,21H,2-6,10,12,14-20,22H2,1H3 |
InChI Key |
STDYTJDGBXCCRG-UHFFFAOYSA-N |
SMILES |
CCCCCC(OCN1C(CCC2=C1C=C(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CC3)C=C2)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aripiprazole cavoxil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)


